Deconstructing a Natural Product: The Case of Butylcycloheptylprodigiosin's Structural Re-evaluation
Deconstructing a Natural Product: The Case of Butylcycloheptylprodigiosin's Structural Re-evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The prodigiosins are a family of tripyrrolic red pigments produced by various bacteria, renowned for their broad spectrum of biological activities, including immunosuppressive, anti-cancer, and anti-parasitic properties.[1] Within this class, cyclic prodigiosins, such as streptorubin B, feature a unique pyrrolophane core. Historically, the structural assignment of these complex molecules has been challenging. A notable case is that of Butylcycloheptylprodigiosin (BCHP), a compound initially reported as a natural product isolated from Streptomyces coelicolor A3(2). However, significant confusion has surrounded its identity, particularly its relationship with its isomer, streptorubin B.[1][2]
Subsequent investigations, driven by total synthesis and detailed spectroscopic analysis, have brought the existence of BCHP as a natural product into question.[1][2][3] This technical guide provides a comprehensive overview of the initial structural characterization efforts for BCHP, focusing on the chemical synthesis and the critical comparative analyses that led to the re-evaluation of its status as a naturally occurring molecule. The primary evidence, derived from mass spectrometry, strongly suggests that the compound initially identified as BCHP was, in fact, streptorubin B.[1]
Experimental Protocols: Total Synthesis of Butylcycloheptylprodigiosin (BCHP)
The unambiguous structural characterization of a proposed natural product often relies on its total synthesis. The synthesis of BCHP was crucial in providing authentic material for spectroscopic comparison.[1] The protocol outlined below details a reported synthetic route.
Synthesis Workflow
Caption: Synthetic workflow for ortho-Butylcycloheptylprodigiosin (BCHP).
Detailed Methodology
The synthesis of ortho-Butylcycloheptylprodigiosin (BCHP) was achieved through a multi-step process:
-
Synthesis of trans-2-Allyl-3-(n-butyl)-cyclononanone: To a stirred suspension of CuBr·DMS in THF at -40 °C, n-BuMgCl was added. After stirring, the mixture was treated with a palladium catalyst and allyl bromide to yield the allylated cyclononanone.[1]
-
Synthesis of trans-2-(Acetaldehyde)-3-(n-butyl)-cyclononanone: The allylcyclononanone was dissolved in a mixture of EtOAc and H₂O, followed by the addition of NaIO₄ and OsO₄ to induce oxidative cleavage of the allyl group, forming the corresponding acetaldehyde (B116499) derivative.[1]
-
Synthesis of 3-(n-Butyl)-ortho-cyclononylpyrrole: The acetaldehyde derivative was refluxed with ammonium (B1175870) acetate (B1210297) in methanol (B129727) to facilitate a Paal-Knorr pyrrole synthesis, yielding the key cyclononylpyrrole intermediate.[1]
-
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP): The cyclononylpyrrole was coupled with a bispyrrole aldehyde in methanol with a catalytic amount of HCl at 0°C. The reaction was subsequently treated with a suspension of NaOMe in methanol to yield the final product, BCHP, as a deep red solid.[1]
Spectroscopic Data of Synthetic BCHP
The synthetic BCHP was characterized using standard spectroscopic techniques. The data obtained from the pure, synthetic compound served as a crucial reference for comparison with the historical data of the isolated natural product.
Table 1: Spectroscopic Data for Synthetic BCHP
| Spectroscopic Method | Observed Data |
| Infrared (IR) | ν (neat, cm⁻¹): 3156, 2953, 2869, 1632, 1602, 1572, 1346, 1268, 1115, 962 |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 12.80 (s, 1H), 12.63 (s, 2H), 7.25 (s, 1H), 7.00 (s, 1H), 6.94 (s, 1H), 6.65 (d, 1H, J = 3 Hz), 6.37 (s, 1H), 6.10 (s, 1H), 4.03 (s, 3H), 3.35 (m, 1H), 2.76 (m, 2H), 2.15 (m, 1H), 1.71 (m, 2H), 1.63-1.58 (m, 4H), 1.45-1.38 (m, 4H), 1.30-1.22 (m, 4H), 1.14 (m, 1H), 0.88 (t, 3H, J = 7.8 Hz) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 165.9, 153.0, 147.8, 132.5, 127.1, 126.6, 125.8, 122.4, 120.8, 117.2, 116.2, 111.8, 92.9, 58.6, 37.0, 36.6, 35.9, 30.1, 27.3, 27.1, 26.9, 26.6, 23.6, 22.7, 14.1 |
| HRMS (EI⁺) | Exact mass calculated for C₂₅H₃₃N₃O [M⁺]: 391.2624. Found: 391.2620. |
Source: Data compiled from published synthesis of BCHP.[1]
While the NMR data for synthetic BCHP shared some similarities with the historical spectra of the isolated pigment, notable discrepancies were present, preventing a definitive confirmation.[1] This ambiguity prompted a deeper investigation using mass spectrometry.
Comparative Structural Analysis: BCHP vs. Streptorubin B
The constitutional isomerism between BCHP and streptorubin B lies in the attachment point of the hydrocarbon chain to the pyrrole ring: an ortho linkage in BCHP versus a meta linkage in streptorubin B. This seemingly minor difference induces significant strain in the meta-cyclophane structure of streptorubin B, which proved to be the key to distinguishing the two molecules via mass spectrometry.[1]
Electron Impact (EI) Mass Spectrometry
Analysis of the EI mass spectra of the synthetic HCl salts of both BCHP and streptorubin B revealed idiosyncratic and reproducible differences in their fragmentation patterns, particularly in the relative abundance of early fragments from the parent ion (m/z 391).[1]
Table 2: Key EI-MS Fragmentation Differences
| Fragment Ion | Description | Relative Abundance in BCHP | Relative Abundance in Streptorubin B |
| m/z 348 | Loss of Propyl (C₃H₇) | Major Peak | Minor Peak |
| m/z 334 | Loss of Butyl (C₄H₉) | Minor Peak | Major Peak |
Note: Relative abundances are qualitative as reported in the literature.[1]
The distinct fragmentation behavior is attributed to the structural differences. The strained meta-fusion in streptorubin B is hypothesized to favor a fragmentation pathway involving the loss of the butyl side chain. In contrast, the less strained ortho-fused BCHP appears to favor the loss of a propyl fragment.[1]
Caption: Differential EI-MS fragmentation of BCHP and Streptorubin B.
Conclusion: Elimination of BCHP as a Known Natural Product
The definitive differentiation between BCHP and streptorubin B, made possible by the analysis of their synthetic counterparts, was the final step in resolving the long-standing structural question. Crucially, the EI mass spectrum of the pigment originally isolated from S. coelicolor matched the fragmentation pattern of synthetic streptorubin B, not BCHP.[1]
References
- 1. Elimination of Butylcycloheptylprodigiosin as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of butylcycloheptylprodigiosin as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Elimination of Butylcycloheptylprodigiosin as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - figshare - Figshare [figshare.com]


